molecular formula C22H16O6 B2845333 Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374705-99-4

Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2845333
CAS No.: 374705-99-4
M. Wt: 376.364
InChI Key: VGJSDDMLPHVXGD-UHFFFAOYSA-N
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Description

Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multiple steps, starting with the formation of the chromone core. One common synthetic route includes the following steps:

  • Formation of the Chromone Core: : This can be achieved through the cyclization of appropriate precursors such as phenols and β-keto esters.

  • Introduction of the Methyl Group: : The methyl group at the 5-position of the furan ring is introduced through methylation reactions.

  • Attachment of the Oxy Methyl Group: : The oxy methyl group at the 7-position of the chromen-2-one ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Nucleophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: : The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: : It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: : The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate: can be compared with other similar compounds, such as:

  • Methyl 2-((2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy)propanoate

  • 5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-25-22(24)19-10-8-16(27-19)13-26-15-7-9-17-18(14-5-3-2-4-6-14)12-21(23)28-20(17)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJSDDMLPHVXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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